6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic compound with the chemical formula and a molecular weight of 274.32 g/mol. It is classified as a tetrahydropyrimidine derivative, which indicates its structural relation to pyrimidines—a class of compounds that are significant in various biological processes. The compound's unique structure incorporates an amino group and a benzyl(methyl)amino side chain, which may contribute to its potential biological activities.
This compound is cataloged under the CAS number 1797583-14-2, indicating its recognition in chemical databases. It falls within the broader category of pharmaceutical intermediates and may have applications in medicinal chemistry due to its structural features that resemble other biologically active molecules.
The synthesis of 6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. While specific methodologies are not detailed in the available literature, common approaches for synthesizing similar compounds include:
The exact conditions (solvents, temperature, catalysts) would vary based on the specific synthetic route chosen. Reaction monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography would be essential to ensure purity and yield at each step.
The molecular structure of 6-Amino-5-{[benzyl(methyl)amino]methyl}-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione features:
The structure can be represented using various chemical notation systems:
CN1C(=O)C(=C(N=C1C(C)(C)NC(=O)OCc2ccccc2)C(=O)NCc3ccc(F)cc3)O
While specific reactions involving this compound are not extensively documented, its structure suggests potential reactivity in:
Reactivity studies would typically involve assessing the compound's behavior under different conditions (temperature, solvent polarity) and employing analytical techniques (NMR spectroscopy, mass spectrometry) for characterization.
While specific physical properties such as melting point and boiling point are not provided in the sources reviewed, general characteristics can be inferred:
Chemical properties include:
This compound may have several scientific uses:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5